N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
This compound features a 5-fluoroindole moiety linked via an ethyl chain to an acetamide group, which is further connected to a pyridazinyl ring substituted with a 2-fluorophenyl group. Its design likely optimizes binding affinity and metabolic stability through fluorination and strategic positioning of aromatic systems.
Properties
Molecular Formula |
C22H18F2N4O2 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C22H18F2N4O2/c23-15-5-6-19-17(11-15)14(12-26-19)9-10-25-21(29)13-28-22(30)8-7-20(27-28)16-3-1-2-4-18(16)24/h1-8,11-12,26H,9-10,13H2,(H,25,29) |
InChI Key |
LHJZJRROFJZWRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indole Moiety
The 5-fluoroindole component is synthesized via the Fischer indole synthesis , a widely used method for indole derivatives. Starting with 5-fluoroaniline, condensation with an α-keto acid (e.g., pyruvic acid) under acidic conditions yields the indole core . Subsequent N-ethylation introduces the ethylamine side chain:
-
5-Fluoroaniline is reacted with pyruvic acid in the presence of and at 120°C for 12 hours to form 5-fluoroindole .
-
The indole is alkylated using 2-bromoethylamine hydrobromide in a mixture of and , yielding 2-(5-fluoro-1H-indol-3-yl)ethylamine .
Key parameters influencing yield include reaction temperature (optimized at 80°C) and stoichiometric ratios (1:1.2 indole-to-alkylating agent) .
Preparation of the Pyridazinone Core
The 3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl fragment is synthesized through a cyclocondensation reaction . A representative method involves:
-
Reacting 2-(2-fluorophenyl)acetaldehyde with 2-oxoacetic acid in 1,4-dioxane under acidic conditions (morpholine and ) to form 4-(2-fluorophenyl)-5-hydroxyfuran-2(5H)-one .
-
Treating the furanone intermediate with hydrazine hydrate in ethanol at room temperature, inducing cyclization to yield 5-(2-fluorophenyl)pyridazin-3(2H)-one .
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Furanone formation | 2-oxoacetic acid, morpholine, HCl | 110°C, 14 hours | 51 |
| Pyridazinone cyclization | Hydrazine hydrate, ethanol | RT, 16 hours | 68 |
Coupling of Moieties via Acetamide Linkage
The indole and pyridazinone units are connected through an acetamide bridge using 2-chloroacetyl chloride :
-
2-(5-fluoro-1H-indol-3-yl)ethylamine is acylated with 2-chloroacetyl chloride in dichloromethane () and triethylamine () to form 2-chloro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide .
-
The chloroacetamide undergoes nucleophilic substitution with 5-(2-fluorophenyl)pyridazin-3(2H)-one in the presence of and at 60°C .
Optimization Note: Microwave-assisted synthesis (100°C, 30 minutes) increases yields to 85% compared to conventional heating .
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/petroleum ether 1:5) and recrystallized from ethanol . Structural confirmation employs:
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For large-scale production, continuous flow reactors improve safety and efficiency during exothermic steps (e.g., acylation) . Solvent recovery systems (e.g., distillation) reduce environmental impact .
Chemical Reactions Analysis
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
Anticancer Activity
Research has indicated that compounds featuring the pyridazine ring, including derivatives like N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide, exhibit promising anticancer properties. Studies have shown that pyridazinone derivatives can inhibit various cancer cell lines, including breast and lung cancers. For instance, specific pyridazinone derivatives demonstrated significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and NCI-H522 (non-small cell lung cancer), with IC50 values below 0.1 mM .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Pyridazine derivatives have been documented to possess antibacterial and antifungal properties. In vitro studies have shown that certain pyridazinone compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, where the indole and pyridazine components are combined through various coupling reactions. The synthetic routes often aim to optimize yield and purity while exploring modifications to enhance biological activity .
| Synthesis Steps | Reagents Used | Conditions |
|---|---|---|
| Step 1 | Indole derivatives | Solvent A, reflux |
| Step 2 | Pyridazine precursors | Solvent B, stirring |
| Step 3 | Coupling agent | Temperature C, vacuum |
Case Studies
Several studies have explored the efficacy of related compounds in clinical settings:
- Study on Anticancer Effects : A study published by Bruel et al. evaluated a series of pyridazino[4,5-b]indole derivatives against colorectal adenocarcinoma cell lines. They reported that specific derivatives exhibited significant anticarcinogenic activity, suggesting similar potential for this compound .
- Antimicrobial Testing : Research conducted by Sönmez et al. demonstrated that certain pyridazinone compounds showed effective inhibition against multiple microbial strains, including E. coli and S. aureus, highlighting the importance of structure in determining biological activity .
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of signaling pathways, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Structural Analog 1: 2-[3-(2-Fluoro-4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl]-N-(1H-Indol-5-yl)Acetamide
- Key Differences :
- The indole substituent is at position 5 (vs. position 3 in the target compound).
- A methoxy group replaces the ethyl chain linkage.
- The pyridazinyl ring has a 2-fluoro-4-methoxyphenyl substituent (vs. 2-fluorophenyl).
- Molecular Data :
- Implications :
- The methoxy group may enhance solubility but reduce lipophilicity compared to the ethyl chain.
- Positional differences in indole substitution could alter receptor-binding specificity.
Structural Analog 2: N-[(2E)-5-Cyclohexyl-1,3,4-Thiadiazol-2(3H)-Ylidene]-2-[3-(2-Fluorophenyl)-6-Oxopyridazin-1(6H)-yl]Acetamide
- Key Differences :
- The indole core is replaced with a thiadiazole ring substituted with a cyclohexyl group.
- Retains the 3-(2-fluorophenyl)-6-oxopyridazinyl-acetamide backbone.
- Cyclohexyl substitution may increase steric bulk, affecting membrane permeability .
Structural Analog 3: (E)-N-[5-(4-Fluorostyryl)-3-(2,2,2-Trifluoroacetyl)-2-(4-Fluorophenyl)-1H-Indol-7-yl] Acetamide
- Key Differences :
- Features a trifluoroacetyl group and a 4-fluorostyryl substituent on the indole.
- Lacks the pyridazinyl moiety present in the target compound.
- Implications: The trifluoroacetyl group could enhance electrophilic reactivity but may increase toxicity risks.
Structural Analog 4: N-[2-(6-Fluoro-1H-Indol-1-yl)Ethyl]-2-[3-(4-Fluoro-2-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl]Acetamide
- Key Differences :
- Indole substitution at position 1 (vs. 3) with a 6-fluoro group.
- Pyridazinyl substituent includes a 4-fluoro-2-methoxyphenyl group.
- Implications :
Tabulated Comparison of Key Features
Research Findings and Implications
- Fluorination Effects : The target compound’s 5-fluoroindole and 2-fluorophenyl groups likely enhance binding affinity and metabolic stability, as fluorine often improves bioavailability and resistance to oxidative metabolism.
- Linkage Optimization : The ethyl chain in the target compound may offer superior stability compared to methoxy or methyl linkages in analogs, balancing lipophilicity and solubility.
Biological Activity
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a complex structure comprising an indole moiety and a pyridazinone ring, which are known for their diverse biological properties. The presence of fluorine substituents may enhance its pharmacokinetic properties and biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Many indole and pyridazine derivatives have shown promising results against various cancer cell lines.
- Antimicrobial Properties : Compounds containing pyridazinone rings have demonstrated antibacterial and antifungal activities.
- Neurological Effects : Some derivatives may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Receptor Activity : The indole structure can interact with serotonin receptors, potentially influencing mood and anxiety.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in cancer cells.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antitumor Activity :
- Antimicrobial Effects :
- Neuropharmacological Studies :
Data Table: Biological Activities of Related Compounds
Q & A
What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
Basic Research Question
The synthesis of this compound typically involves multi-step organic reactions. Key steps include coupling indole derivatives with pyridazinone intermediates under amide-forming conditions. For example, similar compounds are synthesized by reacting halogen-substituted phenyl precursors with pyridazinone moieties under controlled temperatures (60–80°C) and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) . Optimization strategies include:
- Catalyst selection : Use of coupling agents like EDC/HOBt for amide bond formation.
- Solvent polarity : Polar aprotic solvents enhance reaction efficiency.
- Purification : Column chromatography or recrystallization to isolate high-purity products .
How is the compound characterized structurally, and which analytical techniques are most effective?
Basic Research Question
Structural characterization relies on spectroscopic and chromatographic methods:
What are the known biological targets or mechanisms of action for this compound?
Basic Research Question
While the exact mechanism remains unelucidated, structural analogs suggest interactions with:
- Serotonin receptors : Indole moieties may mimic tryptamine-based ligands .
- Kinase inhibition : Pyridazinone derivatives inhibit enzymes like COX-2 or phosphodiesterases .
- Anticancer activity : Fluorophenyl groups enhance DNA intercalation or topoisomerase inhibition .
Contradictions : Some studies report anti-inflammatory activity, while others emphasize anticancer effects, necessitating target-specific assays .
How can researchers resolve contradictions in reported biological activities of this compound?
Advanced Research Question
To address conflicting
Comparative assays : Test the compound against standardized cell lines (e.g., MCF-7 for cancer, RAW 264.7 for inflammation) under identical conditions.
Structural analogs : Compare activities of derivatives with/without specific substituents (e.g., fluoro vs. methoxy groups) .
Dose-response profiling : Evaluate activity thresholds (e.g., IC values) to distinguish primary vs. secondary effects .
What strategies are recommended for structure-activity relationship (SAR) studies?
Advanced Research Question
SAR studies should focus on:
- Halogen substitution : Fluorine at the indole 5-position enhances metabolic stability; chlorine increases lipophilicity .
- Pyridazinone modifications : Introducing electron-withdrawing groups (e.g., -CN) improves enzyme inhibition .
- Side-chain optimization : Ethyl vs. methyl linkers affect binding pocket accessibility .
Methodology : Use molecular docking to predict binding affinities and synthesize targeted analogs for validation .
What are the challenges in scaling up synthesis while maintaining purity?
Advanced Research Question
Key challenges include:
- Reaction reproducibility : Scalability of exothermic reactions (e.g., amide coupling) requires precise temperature control .
- Purification bottlenecks : Replace column chromatography with crystallization or continuous flow systems.
- Byproduct management : Monitor side reactions (e.g., hydrolysis of acetamide) via in-line HPLC .
How can researchers validate the compound’s stability under physiological conditions?
Advanced Research Question
Stability assays should include:
- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation products via LC-MS .
- Plasma stability : Assess half-life in human plasma at 37°C over 24 hours .
- Light/heat sensitivity : Store samples under accelerated conditions (40°C, 75% RH) and track decomposition .
What in silico tools are suitable for predicting the compound’s pharmacokinetic properties?
Advanced Research Question
Computational approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
